molecular formula C12H12N4 B3164288 5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile CAS No. 890590-04-2

5-Amino-1-(3,4-dimethylphenyl)-1H-pyrazole-4-carbonitrile

Cat. No.: B3164288
CAS No.: 890590-04-2
M. Wt: 212.25 g/mol
InChI Key: BVUVHYIUSUFXGH-UHFFFAOYSA-N
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Description

5-Amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile belongs to a family of 5-aminopyrazole derivatives, which are bioactive agents . They find a wide range of applications in the pharmaceutical and agrochemical industries .


Synthesis Analysis

The synthesis of 5-Amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile involves reactions of 5-amino-1-phenyl-1H-pyrazole derivatives with N-substituted isatins . The reaction of N-substituted isatins with 5-amino-1-phenyl-1H-pyrazole-4-carboxamide in refluxing methanol in the presence of excess sodium methoxide led to cyclocondensation . An analogous reaction with 5-amino-1-phenyl-1H-pyrazole-4-carbonitrile was a cascade process that involved the formation of intermediates and led to N-R-2-[4-(methoxy)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-6-yl]anilines .


Molecular Structure Analysis

The molecular structure of 5-Amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile is C12H12N4 with an average mass of 212.251 Da and a monoisotopic mass of 212.106201 Da .


Chemical Reactions Analysis

5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds . They are versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities . The compounds synthesized via a wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .

Future Directions

The future directions for research on 5-Amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile and similar compounds are likely to focus on their potential applications in medicinal chemistry. Given their wide range of applications in the pharmaceutical and agrochemical industries , and their potential as useful ligands for various receptors or enzymes , these compounds are of great interest for further study. The development of new methods for the synthesis of these compounds, as well as the exploration of their biological properties, will be important areas of future research .

Properties

IUPAC Name

5-amino-1-(3,4-dimethylphenyl)pyrazole-4-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H12N4/c1-8-3-4-11(5-9(8)2)16-12(14)10(6-13)7-15-16/h3-5,7H,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BVUVHYIUSUFXGH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)N2C(=C(C=N2)C#N)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H12N4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

212.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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